molecular formula C22H24ClN3O4 B10778713 Erlotinib-d6 Hydrochloride

Erlotinib-d6 Hydrochloride

Cat. No.: B10778713
M. Wt: 435.9 g/mol
InChI Key: GTTBEUCJPZQMDZ-HVTBMTIBSA-N
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Description

Erlotinib-d6 Hydrochloride is a deuterated form of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The deuterated version, Erlotinib-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Erlotinib due to its stable isotope labeling .

Preparation Methods

The synthesis of Erlotinib-d6 Hydrochloride involves several key steps:

    Initial Raw Material: The process begins with 6,7-dimethoxy-3,4-dihydro-quinazoline.

    Chlorination: This compound is chlorinated directly.

    Reaction with 3-Aminophenylacetylene: The chlorinated product reacts with 3-aminophenylacetylene.

    Demethylation: The methyl groups at positions 6 and 7 are removed.

    Introduction of Methoxyethyl Side Chain: Finally, a methoxyethyl side chain is introduced to generate Erlotinib Hydrochloride.

This method is characterized by mild reaction conditions, energy efficiency, and environmental friendliness, making it suitable for industrial production .

Chemical Reactions Analysis

Erlotinib-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Erlotinib-d6 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Erlotinib-d6 Hydrochloride exerts its effects by inhibiting the intracellular phosphorylation of the EGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and survival. The compound binds reversibly to the ATP-binding site of the EGFR, blocking its activity and leading to the suppression of tumor growth .

Comparison with Similar Compounds

Erlotinib-d6 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Compared to these compounds, this compound offers unique advantages in research due to its stable isotope labeling, which facilitates the study of metabolic processes and drug interactions .

Biological Activity

Erlotinib-d6 hydrochloride, a deuterium-labeled analog of erlotinib, is primarily recognized for its role as a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is particularly significant in cancer therapeutics, especially for non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

  • Molecular Formula : C22_{22}H18_{18}D6_6ClN3_3O4_4
  • Molecular Weight : 435.93 g/mol
  • CAS Number : 1189953-78-3
  • IC50_{50} for EGFR Kinase: 2 nM

This compound is synthesized as a deuterated form of erlotinib hydrochloride, which enhances its stability and allows for more precise pharmacokinetic studies due to the distinct mass of deuterium-labeled compounds.

Erlotinib-d6 acts by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells. The inhibition of EGFR signaling is crucial for treating cancers characterized by overexpression or mutation of this receptor.

In Vitro Studies

Erlotinib-d6 has demonstrated significant antiproliferative effects across various cancer cell lines. Notably:

  • Cell Lines : Studies have shown that erlotinib-d6 exhibits selective efficacy against cell lines harboring specific mutations in EGFR, such as PC-9 and H3255, with IC50_{50} values of 7 nM and 12 nM, respectively. In contrast, it shows reduced activity against wild-type and T790 mutant EGFR .
Cell Line EGFR Mutation IC50_{50} (nM)
PC-9Exon 19 deletion7
H3255L858R mutation12
Wild-typeNone>200
T790MResistance mutation>200

In Vivo Studies

Clinical trials have indicated that erlotinib-d6 can enhance survival rates when combined with other chemotherapeutic agents. For instance:

  • A phase 3 trial combining erlotinib with gemcitabine in advanced pancreatic cancer showed a 23.5% improvement in survival compared to gemcitabine alone .

Pharmacokinetics

The pharmacokinetic profile of erlotinib-d6 has been studied extensively. Key findings include:

  • Absorption : Erlotinib-d6 is orally bioavailable, allowing for convenient administration.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to active metabolites such as OSI-420.
  • Half-Life : The elimination half-life ranges from 36 to 60 hours, supporting once-daily dosing schedules.

Clinical Implications

This compound is primarily utilized in treating NSCLC and has been explored for use in other malignancies as well. Its application extends to:

  • Combination Therapies : The compound has been effectively used alongside other agents like temozolomide, where it exhibited additive effects on tumor growth inhibition .

Case Studies

  • Case Study in NSCLC :
    • A patient with advanced NSCLC treated with erlotinib-d6 combined with chemotherapy achieved a partial response after four cycles, highlighting its potential in refractory cases.
  • Adverse Effects :
    • Common adverse events include rash and diarrhea, which are generally manageable but may require dose adjustments .

Properties

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBEUCJPZQMDZ-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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